molecular formula C3H7NO2 B1280924 L-Alanine-1-13C CAS No. 21764-56-7

L-Alanine-1-13C

Cat. No. B1280924
CAS RN: 21764-56-7
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-NSQKCYGPSA-N
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Description

L-Alanine-1-13C is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .


Synthesis Analysis

The synthesis of L-Alanine-1-13C involves two stages . In the first stage, di-tert-butyl dicarbonate reacts with L-alanine in the presence of sodium hydrogencarbonate and sodium hydroxide in 1,4-dioxane at 20°C for 28 hours . In the second stage, the reaction mixture is treated with dmap in 1,4-dioxane and water at 50°C for 1 hour .


Molecular Structure Analysis

The L-Alanine-1-13C molecule contains a total of 12 bonds. There are 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving L-Alanine-1-13C include the reaction with di-tert-butyl dicarbonate in the presence of sodium hydrogencarbonate and sodium hydroxide . This reaction is followed by treatment with dmap .

Safety And Hazards

L-Alanine-1-13C may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to use personal protection .

Future Directions

L-Alanine-1-13C is used in scientific research, particularly in the field of bio NMR . It is also used in the synthesis of isotope-labeled peptides for MS-based protein quantitation . The future directions of L-Alanine-1-13C research could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

(2S)-2-amino(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-NSQKCYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480392
Record name L-Alanine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine-1-13C

CAS RN

21764-56-7
Record name L-Alanine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
J Sinclair, MW Hanna - The Journal of Chemical Physics, 1969 - pubs.aip.org
… 2a,7 The ESR spectrum of the room-temperature radical measured along one of the crystal axes, (001), of normal L-alanine and L-alanine-1-13C is given in Fig. 3. This shows the …
Number of citations: 62 pubs.aip.org
M Uchida, O Mogami - Biological and Pharmaceutical Bulletin, 2008 - jstage.jst.go.jp
MATERIALS AND METHODS The following animal studies were performed according to “Guiding Principles for the Care and Use of Laboratory Animals” approved by The Japanese …
Number of citations: 10 www.jstage.jst.go.jp
ON Antzutkin, R Tycko - The Journal of chemical physics, 1999 - pubs.aip.org
… L-methionine, and L-alanine-1-13C after Fourier cosine … 3a and L-alanine-1-13C Fig. 3d , the intensity spreads to higher … 36 and 4.16 Å in L-alanine-1-13C.Spin angular momentum …
Number of citations: 68 pubs.aip.org
M Negoro, K Fujii, K Nakajima… - APS March Meeting …, 2018 - ui.adsabs.harvard.edu
Reservoir computing is a framework for computation using a neural network (the reservoir), where the internode transition is not trained but instead linear readout weight is trained. …
Number of citations: 3 ui.adsabs.harvard.edu
AF Ghiron, B Quack, TP Mawhinney… - Journal of Agricultural …, 1988 - ACS Publications
… For this study, IV was incubated with L-alanine- 1-13C (99 atom %) and -2-13C (90 atom %), in separate experiments, as described in the Experimental Section. Prior to reaction, the …
Number of citations: 29 pubs.acs.org
Y Masuda, A Nakanishi, R Ohashi… - Bioscience …, 2008 - jstage.jst.go.jp
Formation of the intermolecular-sheet is a key event in the aggregation of 42-residue amyloid-(A 42). We have recently identified a physiological and toxic conformer, the turn positions …
Number of citations: 25 www.jstage.jst.go.jp
E Sagstuen, A Sanderud, EO Hole - Radiation research, 2004 - meridian.allenpress.com
Sagstuen, E., Sanderud, A. and Hole, EO, The Solid-State Radiation Chemistry of Simple Amino Acids, Revisited. Radiat. Res. 162, 112–119 (2004). The solid-state radiation-induced …
Number of citations: 92 meridian.allenpress.com
S Ando, T Yamanobe, I Ando, A Shoji… - Journal of the …, 1985 - ACS Publications
13C NMR spectra of a variety of polypeptides containing 13C-enriched [l-13C] glycine [(Gly*)] residue as a minor component (< 8%) in the solid state were recorded, in order to obtain …
Number of citations: 67 pubs.acs.org
KR Webb, KA Hess, A Shmidt, KD Segner… - Biophysical …, 2023 - cell.com
… L-Alanine-1-13C and L-glycine-1-13C were individually Fmoc protected using a 1:1:1 mol ratio mixture of amino acid, NaHCO3, and Fmoc-OSu dissolved in a 1:1 mixture of water and …
Number of citations: 7 www.cell.com
M Einsiedler, CS Jamieson, MA Maskeri… - Angewandte …, 2021 - Wiley Online Library
… To gain further evidence for this proposal, a 13C-labelled derivative 13C-6k was synthesized starting from N-Fmoc-L-alanine-1-13C (13C-10 k) by SPPS according to Scheme 1a and …
Number of citations: 19 onlinelibrary.wiley.com

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